1-Benzyl-1,2,3-benzotriazole-5-carbonitrile
Overview
Description
1-Benzyl-1H-1,2,3-benzotriazole-5-carbonitrile is a chemical compound with the empirical formula C14H10N4. Its molecular weight is 234.26 .
Molecular Structure Analysis
The SMILES string representation of this compound is N#CC1=CC=C2N(N=NC2=C1)CC3=CC=CC=C3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
UV Absorber Properties
1-Benzyl-1,2,3-benzotriazole-5-carbonitrile and related compounds demonstrate significant potential in applications as UV absorbers. For instance, novel N-heterocycle-containing benzotriazole compounds, closely related to 1-Benzyl-1,2,3-benzotriazole-5-carbonitrile, have been synthesized and found to exhibit sharp single peaks in the 280–400 nm range. They possess higher molar extinction coefficients compared to common commercial UV absorbers, enhancing their potential in anti-UV protection for materials like polyester fabric (Cui, Wang, Guo, & Chen, 2012).
Environmental Presence and Removal
Benzotriazole compounds, including 1-Benzyl-1,2,3-benzotriazole-5-carbonitrile, are used as corrosion inhibitors in various industrial and household applications. Their presence in wastewater and the environment has been a concern due to their polar and poorly degradable nature. Studies have shown that benzotriazole elimination in wastewater treatment plants varies significantly, and they are omnipresent in surface waters, necessitating effective removal methods such as activated carbon filtration or ozonation (Reemtsma, Miehe, Duennbier, & Jekel, 2010).
Antimicrobial and Antifungal Properties
Derivatives of benzotriazole, including compounds structurally similar to 1-Benzyl-1,2,3-benzotriazole-5-carbonitrile, have been synthesized and tested for their antimicrobial and antifungal activities. These compounds have shown promising results against various microbial and fungal strains, indicating their potential application in the development of new antimicrobial agents (Al-Omran, El-Khair, & Mohareb, 2002).
Biotransformation in Wastewater
Benzotriazole compounds undergo biotransformation in activated sludge, leading to the formation of various transformation products. This process includes aromatic monohydroxylation and other pathways, highlighting the role of cometabolic processes in micropollutant degradation in biological wastewater treatment. The degradation pathways of these compounds have been studied, providing insights into their environmental behavior and the efficiency of wastewater treatment processes (Huntscha, Hofstetter, Schymanski, Spahr, & Hollender, 2014).
Safety And Hazards
properties
IUPAC Name |
1-benzylbenzotriazole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4/c15-9-12-6-7-14-13(8-12)16-17-18(14)10-11-4-2-1-3-5-11/h1-8H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIDBHQGBSNAPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C#N)N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1,2,3-benzotriazole-5-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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